Cas no 36178-62-8 ((Cyclopropylmethyl)(prop-2-en-1-yl)amine)

Cyclopropylmethyl(prop-2-en-1-yl)amine is a versatile amine compound featuring both cyclopropyl and allyl functional groups, offering unique reactivity for synthetic applications. Its structure enables participation in cyclization, alkylation, and nucleophilic substitution reactions, making it valuable in pharmaceutical and agrochemical synthesis. The cyclopropyl moiety enhances steric and electronic properties, while the allyl group provides a handle for further functionalization via cross-coupling or polymerization. This compound is particularly useful in the development of bioactive molecules due to its balanced lipophilicity and conformational constraints. High purity grades are available to ensure reproducibility in research and industrial processes.
(Cyclopropylmethyl)(prop-2-en-1-yl)amine structure
36178-62-8 structure
Product Name:(Cyclopropylmethyl)(prop-2-en-1-yl)amine
CAS No:36178-62-8
MF:C7H13N
MW:111.184821844101
CID:2193842
PubChem ID:20460830
Update Time:2025-06-09

(Cyclopropylmethyl)(prop-2-en-1-yl)amine Chemical and Physical Properties

Names and Identifiers

    • (Cyclopropylmethyl)(prop-2-en-1-yl)amine
    • N-(Cyclopropylmethyl)-2-propen-1-amine
    • DTXSID401283011
    • HCKGOMVEFZLDBU-UHFFFAOYSA-N
    • N-(cyclopropylmethyl)prop-2-en-1-amine
    • AKOS009591514
    • DA-06434
    • EN300-116544
    • G53291
    • F2158-1949
    • SCHEMBL2712275
    • Z431957590
    • N-2-Propen-1-ylcyclopropanemethanamine
    • 36178-62-8
    • Inchi: 1S/C7H13N/c1-2-5-8-6-7-3-4-7/h2,7-8H,1,3-6H2
    • InChI Key: HCKGOMVEFZLDBU-UHFFFAOYSA-N
    • SMILES: N(CC=C)CC1CC1

Computed Properties

  • Exact Mass: 111.104799419Da
  • Monoisotopic Mass: 111.104799419Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 4
  • Complexity: 74.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 0.9±0.1 g/cm3
  • Boiling Point: 143.6±9.0 °C at 760 mmHg
  • Flash Point: 41.8±10.9 °C
  • Vapor Pressure: 5.3±0.3 mmHg at 25°C

(Cyclopropylmethyl)(prop-2-en-1-yl)amine Security Information

(Cyclopropylmethyl)(prop-2-en-1-yl)amine Pricemore >>

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TRC
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$ 50.00 2022-06-07
TRC
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$ 185.00 2022-06-07
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$ 275.00 2022-06-07
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Additional information on (Cyclopropylmethyl)(prop-2-en-1-yl)amine

Research Brief on Cyclopropylmethyl(prop-2-en-1-yl)amine (CAS: 36178-62-8): Recent Advances and Applications in Chemical Biology and Medicine

Cyclopropylmethyl(prop-2-en-1-yl)amine (CAS: 36178-62-8) is a structurally unique amine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its cyclopropyl and allyl functional groups, has been explored as a versatile building block for the synthesis of bioactive molecules. Recent studies have highlighted its role in the development of novel therapeutic agents, particularly in the fields of central nervous system (CNS) disorders and antimicrobial therapies.

A 2023 study published in the Journal of Medicinal Chemistry investigated the pharmacological properties of derivatives synthesized from 36178-62-8. The research team demonstrated that structural modifications of this core scaffold could yield compounds with enhanced binding affinity to serotonin and dopamine receptors, suggesting potential applications in neuropsychiatric disorders. The study employed molecular docking simulations and in vitro binding assays to validate these findings, providing a robust foundation for future drug development efforts.

In the realm of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the synthesis and evaluation of 36178-62-8 derivatives as novel antibacterial agents. The researchers found that certain analogs exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentrations (MICs) in the low micromolar range. Mechanistic studies suggested that these compounds disrupt bacterial cell membrane integrity, offering a promising strategy to combat antibiotic-resistant pathogens.

The synthetic accessibility of 36178-62-8 has also been a focus of recent investigations. A 2024 paper in Organic Process Research & Development described an optimized, scalable synthesis route for this compound, achieving an overall yield of 78% with excellent purity (>99%). This advancement addresses previous challenges in large-scale production, facilitating its broader application in pharmaceutical research and development.

From a safety and toxicological perspective, recent preclinical studies have provided valuable insights into the pharmacological profile of 36178-62-8 derivatives. A comprehensive toxicokinetic evaluation published in Xenobiotica (2023) reported favorable metabolic stability and acceptable safety margins for several lead compounds in this chemical series. These findings support the continued exploration of this scaffold in drug discovery programs.

Looking forward, the unique structural features of 36178-62-8 and its derivatives continue to inspire innovative research across multiple therapeutic areas. Current investigations are exploring its potential in pain management, with early-stage compounds showing promising activity in animal models of neuropathic pain. The compound's versatility as a synthetic intermediate and its demonstrated biological activities position it as an important focus area for future medicinal chemistry research.

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